

Technical Guide: 3-(4-Fluorophenyl)pyridin-2-amine

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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)pyridin-2-amine

CAS No.: 1214333-67-1

Cat. No.: B1440368

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Executive Summary: The Biaryl Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the **3-(4-fluorophenyl)pyridin-2-amine** (CAS: 1159815-31-2) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This specific heterobiaryl motif, characterized by an electron-rich aminopyridine core coupled with a lipophilic fluorophenyl moiety, is frequently utilized in the design of kinase inhibitors (specifically p38 MAPK and VEGFR pathways) and GPCR modulators.

This guide provides a rigorous technical analysis of this compound, moving beyond basic nomenclature to cover synthetic optimization, physicochemical profiling, and self-validating experimental protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Precise identification is the bedrock of reproducible science. The following data aggregates the core descriptors for **3-(4-fluorophenyl)pyridin-2-amine**.

Parameter	Technical Specification
IUPAC Name	3-(4-Fluorophenyl)pyridin-2-amine
Common Name	2-Amino-3-(4-fluorophenyl)pyridine
CAS Registry Number	1159815-31-2
Molecular Formula	C ₁₁ H ₈ FN ₂
Molecular Weight	188.20 g/mol
SMILES	<chem>Nc1ncccc1-c1ccc(F)cc1</chem>
Calculated LogP (cLogP)	~2.1 (Moderate Lipophilicity)
Topological Polar Surface Area (TPSA)	38.9 Å ² (High membrane permeability potential)
pKa (Pyridinium)	~6.8 (Estimated; basicity modulated by aryl ring)

Synthetic Methodology: Optimized Suzuki-Miyaura Coupling

The most robust route to **3-(4-fluorophenyl)pyridin-2-amine** is the palladium-catalyzed Suzuki-Miyaura cross-coupling. While many general protocols exist, the heterocyclic amine presents specific challenges, notably catalyst poisoning by the free amino group and competitive protodeboronation.

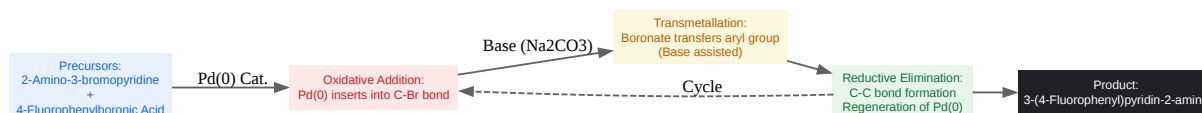
Retrosynthetic Analysis

The synthesis disconnects at the C3-C1' biaryl bond.

- Electrophile: 2-Amino-3-bromopyridine (commercially available, stable).
- Nucleophile: 4-Fluorophenylboronic acid.
- Catalyst System: Pd(0) source with phosphine ligands.[1]

Mechanistic Pathway & Logic

The choice of catalyst is critical. Standard Pd(PPh₃)₄ is often sufficient, but for scale-up or difficult substrates, Pd(dppf)Cl₂·DCM is preferred to prevent ligand dissociation and non-specific binding to the pyridine nitrogen.



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Figure 1: Catalytic cycle for the synthesis of **3-(4-fluorophenyl)pyridin-2-amine** via Suzuki coupling.

Self-Validating Experimental Protocol

Objective: Synthesize **3-(4-fluorophenyl)pyridin-2-amine** with >98% purity. Scale: 5.0 mmol.

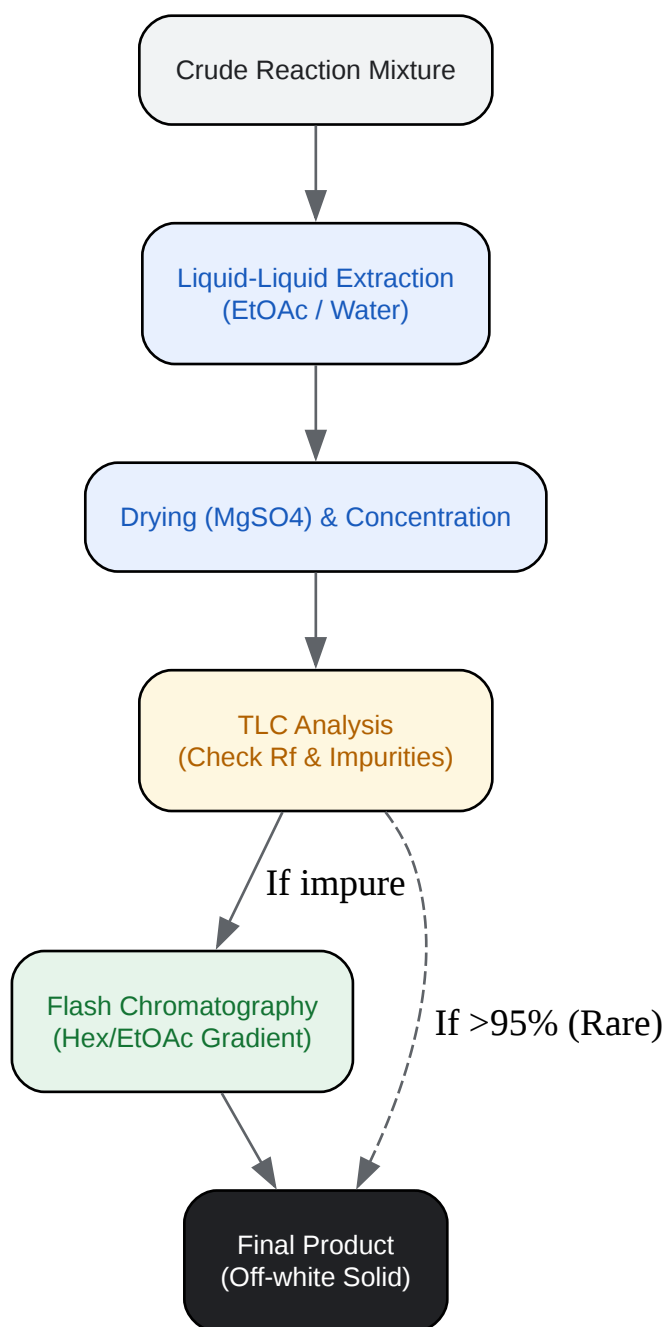
Reagents & Materials

- 2-Amino-3-bromopyridine (1.0 equiv, 865 mg)
- 4-Fluorophenylboronic acid (1.2 equiv, 840 mg)
- Pd(dppf)Cl₂·DCM complex (0.05 equiv, 204 mg)
- Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv)
- Solvent: 1,4-Dioxane (degassed)

Step-by-Step Execution

- System Preparation (Inert Atmosphere):
 - Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

- Purge with Argon or Nitrogen for 5 minutes. Why? Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.
- Reagent Loading:
 - Charge the flask with the bromopyridine, boronic acid, and Pd catalyst.
 - Add 1,4-Dioxane (15 mL) and 2.0 M Na₂CO₃ (7.5 mL).
- Reaction:
 - Heat the mixture to 90°C under reflux for 4-6 hours.
 - Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The starting bromide (R_f ~0.6) should disappear; the product (R_f ~0.3) will appear as a fluorescent spot under UV (254 nm).
- Workup:
 - Cool to room temperature.^[1]
 - Dilute with Ethyl Acetate (30 mL) and water (30 mL).
 - Separate phases. Extract aqueous layer 2x with Ethyl Acetate.
 - Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.
- Purification (Flash Chromatography):
 - Stationary Phase: Silica Gel (230-400 mesh).
 - Mobile Phase Gradient: 10% → 40% Ethyl Acetate in Hexanes.
 - Why? The free amine makes the compound "sticky" on silica. Pre-washing the column with 1% Triethylamine can improve peak shape.



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Figure 2: Purification workflow to isolate high-purity **3-(4-fluorophenyl)pyridin-2-amine**.

Characterization & Quality Control

To ensure the integrity of the synthesized core, the following analytical signatures must be confirmed.

- ^1H NMR (400 MHz, DMSO- d_6):
 - δ 8.05 (dd, 1H): Pyridine C6-H (Deshielded by nitrogen).
 - δ 7.45-7.55 (m, 2H): Phenyl ring protons (meta to Fluorine).
 - δ 7.25-7.35 (m, 2H): Phenyl ring protons (ortho to Fluorine).
 - δ 7.30 (dd, 1H): Pyridine C4-H.
 - δ 6.65 (dd, 1H): Pyridine C5-H.
 - δ 5.80 (s, 2H): $-\text{NH}_2$ protons (Broad singlet, exchangeable with D_2O).
- LC-MS:
 - Expected $[\text{M}+\text{H}]^+$ peak at 189.2 m/z.
 - Isotopic pattern should show typical Carbon/Nitrogen ratios; no Bromine isotope pattern (1:1 ratio at M/M+2) should be visible.

Applications in Drug Development[6][7][10]

The 3-aryl-pyridin-2-amine motif is a bioisostere of the biphenyl system but offers superior solubility and hydrogen-bonding capability due to the pyridine nitrogen and the exocyclic amine.

- Kinase Inhibition: The 2-amino group functions as a critical Hydrogen Bond Donor (HBD) to the "hinge region" of kinase enzymes (e.g., p38, MEK).
- Fluorine Effect: The para-fluorine atom blocks metabolic oxidation at the phenyl ring (blocking P450 metabolism) and increases lipophilicity for better membrane penetration without adding significant steric bulk.

References

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Sources

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